6-(2,2,2-Trifluoroacetamido)picolinic acid
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Overview
Description
6-(2,2,2-Trifluoroacetamido)picolinic acid is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Picolinic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroacetamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(2,2,2-Trifluoroacetamido)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The picolinic acid moiety may also play a role in binding to metal ions and other cofactors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A related compound with similar structural features but lacking the trifluoroacetamido group.
Trifluoroacetic acid: Shares the trifluoroacetyl group but has different chemical properties and applications.
Nicotinic acid: Another pyridine derivative with distinct biological activities.
Uniqueness
6-(2,2,2-Trifluoroacetamido)picolinic acid is unique due to the presence of both the trifluoroacetamido and picolinic acid moieties
Properties
Molecular Formula |
C8H5F3N2O3 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-1-2-4(12-5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
InChI Key |
VMUHLQSWTWKYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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